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molecular formula C11H14N2O B185921 1-(4-Aminophenyl)piperidin-4-one CAS No. 170011-70-8

1-(4-Aminophenyl)piperidin-4-one

Cat. No. B185921
M. Wt: 190.24 g/mol
InChI Key: MBVAZGKHRAOOJA-UHFFFAOYSA-N
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Patent
US05574055

Procedure details

5.6 g of 1-(4-nitrophenyl)-4-piperidone were suspended in 60 ml of dioxan under argon, treated with 2.6 ml of triethylamine and 0.6 g of palladium-on-charcoal (5%) and hydrogenated at room temperature and normal pressure. Filtration and concentration yielded 5.0 g of 1-(4-aminophenyl)-4-piperidinone.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C(N(CC)CC)C>O1CCOCC1.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH2:15]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)=O
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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